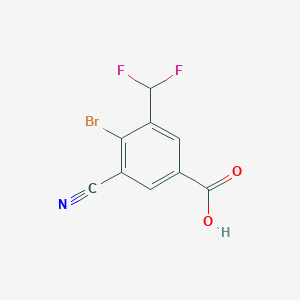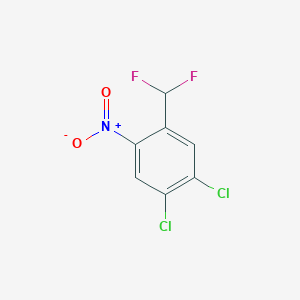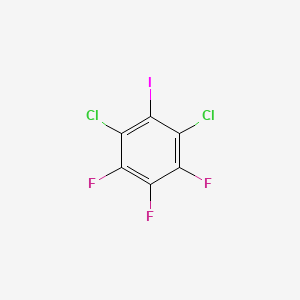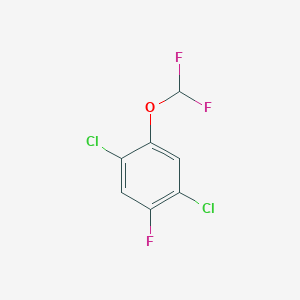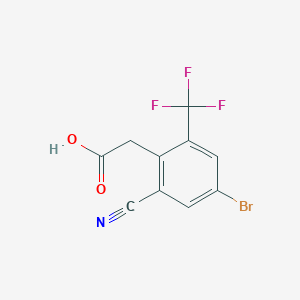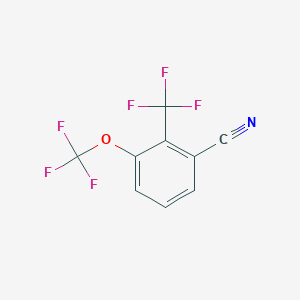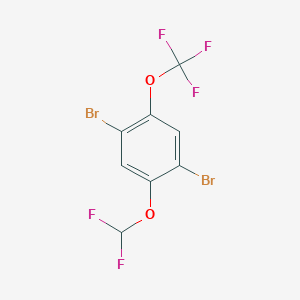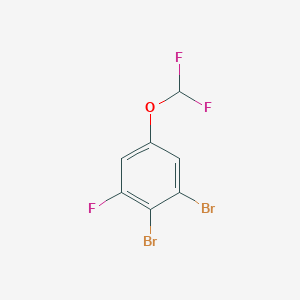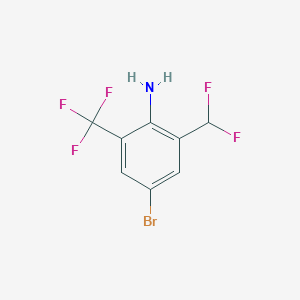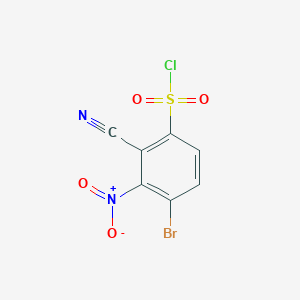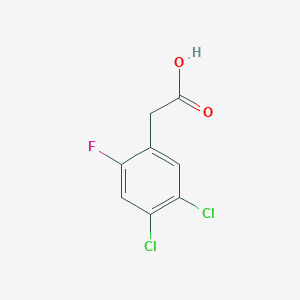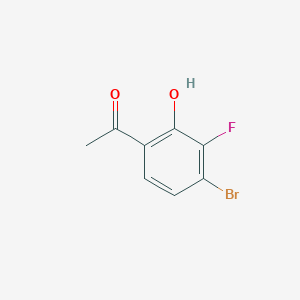
1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone
Descripción general
Descripción
1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone is a heterocyclic molecule with the empirical formula C8H7BrO2 and a molecular weight of 215.04 g/mol . Its chemical structure features a hydroxyl group attached to a phenyl ring, with bromine and fluorine substituents at specific positions. The compound exhibits interesting photophysical properties, including ultraviolet absorption around 270 nm .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone serves as a key intermediate in the synthesis of various chemical compounds. For instance, it has been utilized in the improvement of synthetic technology for producing 2-bromo-1-(4-hydroxyphenyl)ethanone, a crucial intermediate of Synephrine. This process achieved a yield of 64.7% with a purity of 90.2%, showcasing the compound's utility in enhancing synthetic efficiency (Li Yu-feng, 2013). Additionally, it's involved in selective α-monobromination of alkylaryl ketones, demonstrating its versatility in regioselective bromination reactions (W. Ying, 2011).
Antimicrobial Activity
Compounds derived from this compound have shown promising antimicrobial properties. A novel series of isoxazoles derivatives synthesized from this compound were characterized and tested for their in vitro antimicrobial activity, indicating its potential in developing new antimicrobial agents (K. S. Kumar et al., 2019).
Liquid Crystalline Properties
Research into the liquid crystalline properties of polyethers based on conformational isomerism has involved derivatives of this compound. These studies contribute to the understanding of phase transition temperatures and thermodynamic parameters, aiding in the development of materials with specific liquid crystalline properties (V. Percec & M. Zuber, 1992).
Organic Synthesis and Material Science
The compound has been involved in various organic synthesis processes, including the development of novel Schiff bases with antimicrobial activity and the synthesis of fluorescent probes for biological applications. Such studies underscore its versatility and importance in creating new compounds with potential applications in material science and biochemistry (Divyaraj Puthran et al., 2019); (T. Fang et al., 2019).
Propiedades
IUPAC Name |
1-(4-bromo-3-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKDDCNRUCRQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



